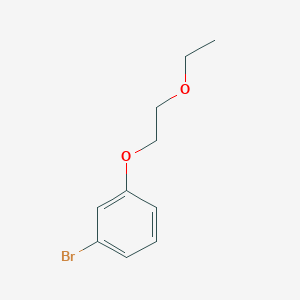
1-Bromo-3-(2-ethoxyethoxy)benzene
Vue d'ensemble
Description
1-Bromo-3-(2-ethoxyethoxy)benzene is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(2-ethoxyethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-ethoxyethoxy group . The exact 3D structure is not provided in the available resources.Applications De Recherche Scientifique
Ethoxybromination of Enamides
In a study by Nocquet‐Thibault et al. (2013), a process using (diacetoxyiodo)benzene with bromide salts in ethanol was developed for the regioselective ethoxybromination of enamides. This method produces α-bromo hemiaminals, which are highly versatile for further transformations (Nocquet‐Thibault et al., 2013).
Synthesis of 3-Alkoxy-1H-Isoindoles
Kuroda and Kobayashi (2015) reported a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles. They utilized 1-bromo-2-(dialkoxymethyl)benzenes and nitriles to create these compounds, which have potential applications in various chemical syntheses (Kuroda & Kobayashi, 2015).
Diels-Alder Electro-Organic Cyclization Reaction
Habibi et al. (2015) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives. This process involves a Diels-Alder type sequential reaction, which is significant in organic synthesis and potentially relevant to the use of 1-Bromo-3-(2-ethoxyethoxy)benzene (Habibi et al., 2015).
Synthesis of Nonsymmetric Pillar[5]arenes
Kou et al. (2010) synthesized nonsymmetric pillar[5]arenes using a catalytic cyclocondensation method. These compounds, which include variants of 1-Bromo-3-(2-ethoxyethoxy)benzene, can encapsulate certain molecules, showing potential for host-guest chemistry applications (Kou et al., 2010).
Ethynylferrocene Compounds
A study by Fink et al. (1997) involved synthesizing new compounds using 1,3,5-tribromobenzene and ethynylferrocene. These compounds show reversible oxidation processes, which are significant in electrochemical studies and materials science (Fink et al., 1997).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-3-(2-ethoxyethoxy)benzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom adjacent to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a free radical reaction . This reaction involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group .
Result of Action
The result of the compound’s action is the formation of a brominated compound . The bromine atom is added to the benzylic position, resulting in the formation of a new compound . This brominated compound can then undergo further reactions, such as nucleophilic substitution .
Action Environment
The action of 1-Bromo-3-(2-ethoxyethoxy)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can enhance the bromination reaction . Additionally, the reaction rate may be affected by the temperature and the solvent used .
Propriétés
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGRVBRWKODOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)


![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)